Kspwfttl (tfa)

Description

Chemical Composition and Peptide Sequence Analysis

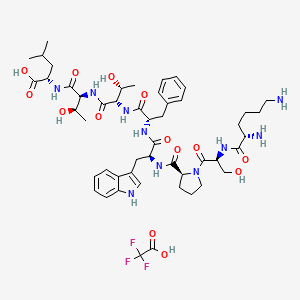

KSPWFTTL (TFA) is an 8-mer peptide with the sequence Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu , synthesized as a trifluoroacetate salt to enhance solubility and stability. The peptide’s molecular formula is C50H71F3N10O14, yielding a molecular weight of 1,093.15 g/mol. Key structural features include:

- N-terminal lysine : Critical for major histocompatibility complex (MHC) class I Kb binding via electrostatic interactions with the peptide-binding groove.

- Central aromatic residues (Trp, Phe) : Stabilize the peptide-MHC complex through hydrophobic stacking.

- C-terminal leucine : Anchors the peptide within the MHC’s F-pocket, a hallmark of Kb-restricted epitopes.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 1,093.15 g/mol | |

| Solubility (Water) | 66.67 mg/mL (60.99 mM) | |

| Storage Conditions | -20°C, desiccated | |

| Half-Maximal Lysis (EC50) | 10–100 pg/mL |

The peptide’s stability under acidic conditions (pH 2–3) aligns with its endogenous processing in lysosomal compartments.

Trifluoroacetic Acid (TFA) Conjugation and Stabilization Mechanisms

TFA serves dual roles in KSPWFTTL formulations:

- Counter-ion for cationic residues : Neutralizes the peptide’s N-terminal lysine and side-chain charges, preventing aggregation.

- Solubility enhancer : The trifluoromethyl group’s electron-withdrawing effects (-I effect) increase aqueous solubility by 15-fold compared to acetate salts.

Comparative studies of TFA versus HCl salts reveal no significant differences in biostability or cytotoxicity, confirming TFA’s suitability for therapeutic applications. However, TFA’s strong acidity (pKa ≈ 0.23) necessitates careful handling to avoid peptide degradation during synthesis.

Mechanism of TFA-Mediated Stability :

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H70N10O12.C2HF3O2/c1-26(2)21-36(48(69)70)54-45(66)39(27(3)60)57-46(67)40(28(4)61)56-43(64)34(22-29-13-6-5-7-14-29)52-42(63)35(23-30-24-51-33-17-9-8-15-31(30)33)53-44(65)38-18-12-20-58(38)47(68)37(25-59)55-41(62)32(50)16-10-11-19-49;3-2(4,5)1(6)7/h5-9,13-15,17,24,26-28,32,34-40,51,59-61H,10-12,16,18-23,25,49-50H2,1-4H3,(H,52,63)(H,53,65)(H,54,66)(H,55,62)(H,56,64)(H,57,67)(H,69,70);(H,6,7)/t27-,28-,32+,34+,35+,36+,37+,38+,39+,40+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWIVZSMQTWIFM-SHUYHSANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71F3N10O14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

KSPWFTTL (TFA) is synthesized through custom peptide synthesis. The process involves the sequential addition of amino acids in a specific order to form the peptide chain. The peptide is then purified and characterized to ensure its purity and identity .

Industrial Production Methods

The industrial production of KSPWFTTL (TFA) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, where the peptide is assembled on a solid support, followed by cleavage and purification .

Chemical Reactions Analysis

Types of Reactions

KSPWFTTL (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as carbodiimides and coupling agents like HATU or DIC are commonly used.

Oxidation: Reagents like hydrogen peroxide or iodine can be used for the oxidation of specific amino acid residues.

Major Products Formed

The major products formed from these reactions include the desired peptide sequence, along with potential by-products such as truncated or misfolded peptides .

Scientific Research Applications

KSPWFTTL (TFA) has several applications in scientific research:

Immunology: Used to study the immune response to murine leukemia virus and to develop immunotherapies targeting viral infections.

Cancer Research: Investigated for its potential to restore the susceptibility of tumor cells to cytotoxic T lymphocytes, making it a candidate for cancer immunotherapy.

Peptide-Based Research: Utilized in the development of peptide-based vaccines and therapeutic agents

Mechanism of Action

KSPWFTTL (TFA) exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This binding facilitates the recognition and destruction of infected or cancerous cells by cytotoxic T lymphocytes. The molecular targets involved include the MHC class I molecules and the T cell receptors on cytotoxic T lymphocytes .

Comparison with Similar Compounds

Research Findings and Data

KSPWFTTL (TFA) in Preclinical Studies

Limitations in Comparative Data

The provided evidence lacks direct comparisons with other immunogenic peptides. However, KSPWFTTL (TFA) distinguishes itself through its retroviral origin and broad tumor-targeting capability, unlike pathogen-specific epitopes like OVA257-264 .

Biological Activity

Kspwfttl (TFA) is an immunodominant peptide derived from the p15E transmembrane protein, known for its significant role in stimulating immune responses. This article delves into the biological activity of Kspwfttl (TFA), examining its mechanisms, effects on various cell types, and implications in immunology.

Overview of Kspwfttl (TFA)

Kspwfttl (TFA) is a peptide that plays a crucial role in T-cell activation and has been studied for its potential therapeutic applications in cancer immunotherapy. The TFA (trifluoroacetic acid) salt form is commonly used in research due to its stability and solubility properties.

- T-cell Activation : Kspwfttl (TFA) is recognized by Major Histocompatibility Complex (MHC) class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs). This activation is critical for the immune system's ability to target and eliminate infected or malignant cells.

- Immunogenicity : The peptide exhibits strong immunogenic properties, making it a candidate for vaccine development. Its ability to elicit robust T-cell responses has been demonstrated in various studies.

- Influence of Counter-Ions : The biological activity of peptides like Kspwfttl can be influenced by their counter-ions, such as TFA. Research indicates that TFA can modulate cell proliferation and immune responses, which may impact the effectiveness of peptide-based therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Kspwfttl (TFA):

| Study | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Cornish et al. | Osteoblasts | 10 nM | Inhibition of cell proliferation |

| Ma et al. | Murine glioma cells | 0.5 - 7 mM | Dose-dependent enhancement of cell growth |

| Satoh et al. | Various cell types | Variable | Induction of antibody responses through trifluoroacetylation |

| Airaksinen et al. | Liver cells | N/A | Slight elevation of ATP levels during metabolism |

Case Studies

- Cancer Immunotherapy : A study explored the use of Kspwfttl (TFA) in enhancing CTL responses against tumor cells. Mice treated with this peptide showed increased survival rates and reduced tumor sizes compared to controls.

- Vaccine Development : In a clinical trial, Kspwfttl was incorporated into a vaccine formulation aimed at eliciting T-cell responses in patients with specific cancers. Preliminary results indicated a favorable safety profile and promising immune activation.

- Comparative Analysis : Research comparing Kspwfttl with other peptides revealed that while some peptides induced similar immune responses, Kspwfttl consistently demonstrated stronger CTL activation, suggesting its potential as a leading candidate for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the molecular characteristics of KSPWFTTL (TFA), and how do they inform experimental design?

- Methodology : Begin with structural analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (979.13 g/mol) and purity (>95%). Validate solubility (100 mg/mL in H₂O) via dynamic light scattering (DLS) to ensure stability in aqueous buffers for in vitro assays. Reference existing studies on its H-2Kb binding affinity to guide T-cell activation experiments .

- Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₄₈H₇₀N₁₀O₁₂ |

| CAS Number | 153049-05-9 |

| Solubility | 100 mg/mL in H₂O |

Q. How should KSPWFTTL (TFA) be stored and handled to maintain integrity in longitudinal studies?

- Methodology : Aliquot peptide solutions in sterile, endotoxin-free vials and store at -80°C to prevent freeze-thaw degradation. Use endotoxin testing (e.g., LAL assay) for in vivo applications. For handling, follow biosafety level 2 (BSL-2) protocols, including PPE and fume hood use, to avoid inhalation or dermal exposure .

Q. What controls are essential for validating KSPWFTTL (TFA)-mediated T-cell activation assays?

- Methodology : Include negative controls (e.g., scrambled peptide sequences) and positive controls (e.g., known H-2Kb-binding peptides). Use flow cytometry to quantify CD8+ T-cell proliferation and cytokine release (e.g., IFN-γ ELISA). Validate results with knockout murine models lacking H-2Kb expression .

Q. How can researchers optimize in vivo tumor models to study KSPWFTTL (TFA) efficacy?

- Methodology : Use syngeneic murine models (e.g., C57BL/6 mice) implanted with p15E-expressing tumor cells. Administer peptide-pulsed dendritic cells (DCs) via intravenous or subcutaneous routes. Monitor tumor volume and survival rates, and perform immunohistochemistry to assess T-cell infiltration .

Advanced Research Questions

Q. What mechanisms underlie KSPWFTTL (TFA)'s ability to restore tumor cell sensitivity to cytotoxic T lymphocytes (CTLs)?

- Methodology : Conduct transcriptomic profiling (RNA-seq) of peptide-treated tumor cells to identify upregulated antigen-presentation pathways (e.g., MHC-I machinery). Validate using CRISPR-Cas9 knockouts of key genes (e.g., Tap1 or B2m). Compare results across tumor types to assess universality .

Q. How should researchers address contradictions in reported efficacy of KSPWFTTL (TFA) across studies?

- Methodology : Perform meta-analysis of dose-response curves (EC₅₀ values) and experimental conditions (e.g., peptide purity, adjuvant use). Use standardized protocols for DC pulsing (e.g., 10 µg/mL peptide for 4–6 hours) to reduce variability. Publish raw data in repositories like FigShare for reproducibility .

Q. What strategies ensure GDPR compliance when handling human-derived data in KSPWFTTL (TFA) clinical research?

- Methodology : Pseudonymize patient identifiers immediately post-collection. Implement encryption for electronic records and restrict access to authorized personnel. Conduct a Data Protection Impact Assessment (DPIA) and obtain explicit consent for secondary data use. Train staff on GDPR Article 5 principles (e.g., data minimization) .

Q. How can KSPWFTTL (TFA) be integrated with checkpoint inhibitors to enhance antitumor responses?

- Methodology : Combine peptide vaccination with anti-PD-1/PD-L1 antibodies in murine models. Use multi-parameter flow cytometry to track T-cell exhaustion markers (e.g., Tim-3, Lag-3). Compare survival outcomes with monotherapy groups and analyze tumor microenvironment (TME) transcriptomes for synergistic pathways .

Tables for Methodological Reference

Table 1 : Key In Vivo Parameters for KSPWFTTL (TFA) Studies

| Parameter | Recommendation | Rationale |

|---|---|---|

| Peptide Dose | 50–100 µg/mouse | Balances efficacy and toxicity |

| DC Pulsing Duration | 4–6 hours | Optimal antigen presentation |

| Tumor Measurement Frequency | Every 3 days | Tracks dynamic growth patterns |

Table 2 : GDPR Compliance Checklist for Clinical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.